molecular formula C14H15NO3 B1395475 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone CAS No. 860649-18-9

3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone

Cat. No. B1395475
M. Wt: 245.27 g/mol
InChI Key: UKNKIEZLTTZRLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone (AHIQ) is a quinolinone derivative that has gained considerable attention in the scientific research community due to its unique properties and potential applications. AHIQ is a highly lipophilic compound that has been studied for its ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent. Additionally, AHIQ has been found to possess neuroprotective, neuroregenerative, and neurosupportive activities.

Scientific Research Applications

3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone has been studied for its potential applications in various scientific fields, including cancer research, neurology, and biochemistry. In cancer research, 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone has been found to possess anti-tumor and anti-metastatic activities, as well as cytotoxic effects on cancer cell lines. In neurology, 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone has been studied for its neuroprotective, neuroregenerative, and neurosupportive activities, making it a promising agent for the treatment of neurodegenerative diseases. In biochemistry, 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone has been studied for its antioxidant, anti-inflammatory, and anti-cancer activities, as well as its ability to modulate the activity of various enzymes.

Mechanism Of Action

3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone has been found to possess a variety of mechanisms of action, including antioxidant, anti-inflammatory, and anti-cancer activities. 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone is believed to act as an antioxidant by scavenging reactive oxygen species and inhibiting oxidative damage. Additionally, 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone has been found to inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation, suggesting that it may possess anti-inflammatory properties. 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone has also been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells, suggesting that it may possess anti-cancer properties.

Biochemical And Physiological Effects

3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone has been found to possess a variety of biochemical and physiological effects. In vitro studies have shown that 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activation of NF-kB. In vivo studies have shown that 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone can reduce oxidative stress and inflammation, as well as protect against neurodegenerative diseases. Additionally, 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone has been found to possess anti-cancer effects, suggesting that it may be useful in the treatment of cancer.

Advantages And Limitations For Lab Experiments

3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone is an ideal compound for laboratory experiments due to its low cost and simple synthesis method. Additionally, 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone has been found to possess a variety of biochemical and physiological effects, making it an ideal agent for studying the mechanisms of action of various compounds. However, 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone is a highly lipophilic compound, which can limit its solubility in aqueous solutions and make it difficult to work with in certain laboratory experiments.

Future Directions

3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone has a wide range of potential applications in various scientific fields and has been found to possess a variety of biochemical and physiological effects. As such, there are a number of potential future directions for 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone research. These include further studies of its anti-cancer and anti-inflammatory activities, as well as its potential applications in the treatment of neurodegenerative diseases. Additionally, further research into the mechanisms of action of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone could lead to the development of new and more effective therapeutic agents. Finally, further studies into the solubility of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone in aqueous solutions could lead to improved laboratory experiments with this compound.

properties

IUPAC Name

3-acetyl-4-hydroxy-1-propan-2-ylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-8(2)15-11-7-5-4-6-10(11)13(17)12(9(3)16)14(15)18/h4-8,17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNKIEZLTTZRLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C(C1=O)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801320550
Record name 3-acetyl-4-hydroxy-1-propan-2-ylquinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819036
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone

CAS RN

860649-18-9
Record name 3-acetyl-4-hydroxy-1-propan-2-ylquinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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